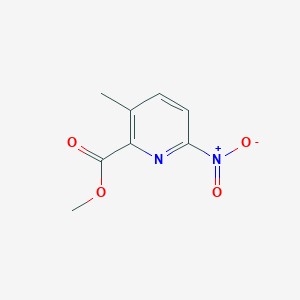

Methyl 3-methyl-6-nitropicolinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

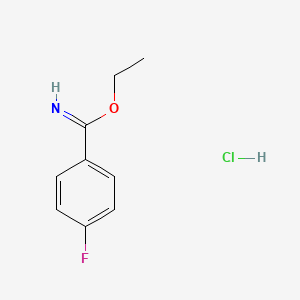

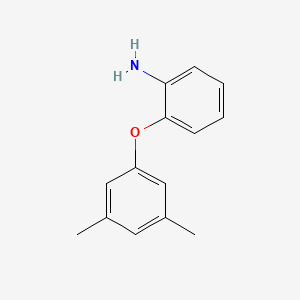

Methyl 3-methyl-6-nitropicolinate is a chemical compound with the formula C8H8N2O4 and a molecular weight of 196.16 g/mol . It is used in laboratory chemicals and the manufacture of chemical compounds .

Molecular Structure Analysis

The molecular structure of Methyl 3-methyl-6-nitropicolinate consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms. The InChI code for this compound is 1S/C8H8N2O5/c1-14-6-4-3-5 (10 (12)13)7 (9-6)8 (11)15-2/h3-4H,1-2H3 .Physical And Chemical Properties Analysis

Methyl 3-methyl-6-nitropicolinate is a solid at room temperature. It should be stored in a sealed, dry environment .Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

- The Reissert-Kaufmann-type reaction is employed for producing various nitropyridinecarboxylic acids, including derivatives related to Methyl 3-methyl-6-nitropicolinate. Specifically, substituted N-methoxy-4-nitropyridinium methylsulfates undergo this reaction to yield 2-cyano-4-nitropyridines, which can be hydrolyzed to 4-nitropicolinic acids. This provides a novel synthesis pathway for such compounds from pyridine homologues, highlighting the reactivity and potential synthetic utility of Methyl 3-methyl-6-nitropicolinate (Matsumura, Ariga, & Ohfuji, 1970).

Spectroscopy and Structural Studies

- Studies on the proton magnetic resonance (p.m.r.) spectra of various 2-substituted picolines, including nitropicolines, reveal the presence of long-range coupling in these molecules. This insight is crucial for understanding the electronic structure and reactivity of such compounds, potentially including Methyl 3-methyl-6-nitropicolinate (Bell, Egan, & Bauer, 1965)).

- UV spectroscopic analysis of 2-N-substituted 4-nitropicolines and their N-oxides, which are structurally related to Methyl 3-methyl-6-nitropicolinate, reveals the presence of characteristic absorption bands due to π→π* excitation and intramolecular charge transfer (ICT). Such studies are essential for understanding the electronic properties of these compounds, which can influence their reactivity and potential applications (Lorenc & Puszko, 1998)).

Methylation and Substitution Reactions

- The study of methylation reactions of indazoles and related compounds, including nitro derivatives, provides insights into the selective formation of various methylated products under different conditions. These findings can be pertinent to the chemistry of nitropicolinate derivatives, offering perspectives on their synthetic adaptability and the influence of reaction conditions on product formation (Jaffari & Nunn, 1974)).

Synthesis of Novel Compounds

- Research into the synthesis of novel compounds like 3-(6-Chloropyridin-3-yl)methyl-2-nitromethylenetetrahydrothiophene and -tetrahydrofuran demonstrates the innovative use of alpha-nitro ketone intermediates. The synthesis approach involving these intermediates can offer valuable insights into the synthetic possibilities of Methyl 3-methyl-6-nitropicolinate-related structures (Zhang, Tomizawa, & Casida, 2004)).

Mass Spectrometry and Fragmentation Patterns

- Investigations into the fragmentation patterns of substituted pyridines and picolines under electron impact provide valuable data for understanding the mass spectrometric behavior of such compounds. This knowledge is crucial for the characterization and analytical application of Methyl 3-methyl-6-nitropicolinate and related molecules (Keller, Bauer, & Bell, 1968)).

Safety And Hazards

Zukünftige Richtungen

While specific future directions for Methyl 3-methyl-6-nitropicolinate are not available in the retrieved data, research in the field of chemistry often involves the synthesis of new compounds, the discovery of new reactions, and the development of new applications for existing compounds .

Relevant Papers Several papers were found related to Methyl 3-methyl-6-nitropicolinate. These papers discuss topics such as the synthesis and pharmacological activities of azo dye derivatives , the interaction mechanism between 1-methyl-3,4,5-trinitropyrazole and 1,3,5,7-Tetranitro-1,3,5,7-tetrazocane , and the roles and therapeutic implications of m6A modification in cancer immunotherapy . These papers provide valuable insights into the properties and potential applications of Methyl 3-methyl-6-nitropicolinate and similar compounds.

Eigenschaften

IUPAC Name |

methyl 3-methyl-6-nitropyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-5-3-4-6(10(12)13)9-7(5)8(11)14-2/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSAJAKAAGMGPQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)[N+](=O)[O-])C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20496643 |

Source

|

| Record name | Methyl 3-methyl-6-nitropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-methyl-6-nitropicolinate | |

CAS RN |

342622-72-4 |

Source

|

| Record name | Methyl 3-methyl-6-nitropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL](/img/structure/B1313905.png)

![2-[(4-Methylphenyl)thio]benzaldehyde](/img/structure/B1313917.png)